molecular formula C12H12N2O2 B3060601 Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate CAS No. 55115-11-2

Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B3060601
CAS RN: 55115-11-2
M. Wt: 216.24 g/mol
InChI Key: XQKCOSKXSLTXPE-UHFFFAOYSA-N
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Description

“Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate” is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Synthesis Analysis

The synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate (2a) and its analogues (2b–f) has been reported . The molecular structure was solved by the direct method (SHELXS) and refined against all F2 data by the full-matrix least-squares technique (SHELXL) minimizing w [ Fo2 - Fc2] 2 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

There are intermolecular hydrogen bonds (N3A–H⋯N4B; N3B–H⋯N4A) involving the N–H atom and other molecular triazole ring 4 positions N [N3A–H 0.86 H⋯N4B 2.54 N3A–H⋯N4B 3.156 (3) Ǻ, N3A–H⋯N4B 129º; N3B–H 0.86 H⋯N4A 2.30 N3B–H⋯N4A 3.046 (3) Ǻ, N3B–H⋯N4A 146º] .


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate” is 202.21 g/mol . The IUPAC name is methyl 3-phenyl-1H-pyrazole-5-carboxylate .

Scientific Research Applications

Core Element in Pyrazole Derivatives

Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

Biological Activities

Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . They have garnered substantial interest from researchers due to these properties .

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives has been a topic of interest in scientific research. Various methods for accessing the pyrazole moiety have been explored, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Detection of Reducing Carbohydrates

3-Methyl-1-phenyl-2-pyrazolin-5-one is used as a reagent for the detection of reducing carbohydrates by ESI/MALDI -MS .

Synthesis of Edaravone

1-phenyl-3-methyl-5-pyrazolone, named Edaravone (Radicava), is a novel antioxidant and an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .

Preparation of Medicinal Compounds

1,3-dimethyl-5-pyrazolone is an important intermediate in the preparation of some medicinal compounds .

Antibacterial Properties

Pyrazole derivatives have noteworthy antibacterial properties .

Anti-inflammatory Properties

Pyrazole derivatives also exhibit anti-inflammatory properties .

Safety and Hazards

“Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate” may cause serious eye irritation and respiratory irritation .

Future Directions

“Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate” is used to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde at the temperature of 90-100C with reagent phosphorus oxychloride . It is also used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

properties

IUPAC Name

methyl 5-methyl-2-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-8-11(12(15)16-2)14(13-9)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKCOSKXSLTXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503791
Record name Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55115-11-2
Record name Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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